7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one
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Overview
Description
7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3,5-dimethylphenylamino group at the 7-position and a 2-methoxyphenyl group at the 3-position. Chromen-4-one derivatives are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Substitution at the 7-Position: The 7-position of the chromen-4-one core is then substituted with a 3,5-dimethylphenylamino group. This can be achieved through a nucleophilic aromatic substitution reaction using 3,5-dimethylaniline and a suitable leaving group.
Substitution at the 3-Position: The final step involves the introduction of a 2-methoxyphenyl group at the 3-position. This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 2-methoxyphenylboronic acid and a suitable halogenated chromen-4-one derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated chromen-4-one derivatives.
Substitution: Various functionalized chromen-4-one derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Diosmetin: A naturally occurring flavonoid with a similar chromen-4-one core structure.
Apigenin: Another flavonoid with a chromen-4-one core, known for its anti-inflammatory and anticancer properties.
Luteolin: A flavonoid with a chromen-4-one core, exhibiting antioxidant and anti-inflammatory activities.
Uniqueness
7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethylphenylamino group and the 2-methoxyphenyl group differentiates it from other chromen-4-one derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
Molecular Formula |
C24H21NO3 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
7-(3,5-dimethylanilino)-3-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C24H21NO3/c1-15-10-16(2)12-18(11-15)25-17-8-9-20-23(13-17)28-14-21(24(20)26)19-6-4-5-7-22(19)27-3/h4-14,25H,1-3H3 |
InChI Key |
IFHYRLLMDMBFON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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